molecular formula C12H13ClN2O B8294778 Cyclohexane-1,2-dione (4-chlorophenyl)hydrazone

Cyclohexane-1,2-dione (4-chlorophenyl)hydrazone

Cat. No.: B8294778
M. Wt: 236.70 g/mol
InChI Key: HQTYVILHKAIYRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexane-1,2-dione (4-chlorophenyl)hydrazone is a useful research compound. Its molecular formula is C12H13ClN2O and its molecular weight is 236.70 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13ClN2O

Molecular Weight

236.70 g/mol

IUPAC Name

2-[(4-chlorophenyl)hydrazinylidene]cyclohexan-1-one

InChI

InChI=1S/C12H13ClN2O/c13-9-5-7-10(8-6-9)14-15-11-3-1-2-4-12(11)16/h5-8,14H,1-4H2

InChI Key

HQTYVILHKAIYRW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(=NNC2=CC=C(C=C2)Cl)C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cold (0° C.) solution of 4-chloroaniline (5.6 g, 44 mmol) in concentrated hydrochloric acid (5 mL) was added sodium nitrite (3.0 g, 44 mmol) dissolved in water (10 mL) portionwise over 20 minutes. The mixture was stirred at 0° C. for 30 minutes. In a separate flask, a cool solution of 2-(hydroxymethylene)cyclohexanone (Organic Syntheses, Collective Vol 4, 1963, pg. 536) (5.0 g, 40 mmol) in methanol (30 mL) was treated with a solution of sodium acetate (8.3 g, 101 mmol) in water (25 mL). The mixture was stirred at 0° C. for 20 minutes and the diazonium salt slurry was added. The combined mixture was stirred for 10-15 minutes, collected by filtration, triturated with ethanol, and collected by filtration to give cyclohexane-1,2-dione (4-chlorophenyl)hydrazone (4.6 g, 49% yield) as a yellow solid. 1H-NMR (DMSO-d6): δ 9.93 (s, 1H), 7.29 (m, 4H), 2.55 (m, 2H), 2.40 (m, 2H), 1.84-1.75 (m, 4H).
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
2-(hydroxymethylene)cyclohexanone
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
8.3 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

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